2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide
Overview
Description
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPHA is a hydrazide derivative that has been synthesized by several methods, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which requires careful handling and storage.
Future Directions
There are several future directions for research on 2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, this compound could be further studied for its potential applications in agriculture, as it has been found to exhibit antifungal and antibacterial activities.
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c31-28(21-33-25-16-14-24(15-17-25)32-20-22-8-3-1-4-9-22)30-29-19-23-10-7-13-27(18-23)34-26-11-5-2-6-12-26/h1-19H,20-21H2,(H,30,31)/b29-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLRNVLNMQZRC-VUTHCHCSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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